molecular formula C6H9NO B1144254 (E)-4-(aziridin-1-yl)but-3-en-2-one CAS No. 18277-57-1

(E)-4-(aziridin-1-yl)but-3-en-2-one

Cat. No.: B1144254
CAS No.: 18277-57-1
M. Wt: 111.14176
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Aziridin-1-yl)but-3-en-2-one (CAS 18277-57-1) is a high-value α,β-unsaturated ketone (enone) incorporating a strained, three-membered aziridine ring at the β-position. This unique structure, with a molecular formula of C6H9NO and a molecular weight of 111.14 g/mol, makes it a versatile and reactive scaffold for advanced chemical synthesis and biomedical research . The compound's significant research value stems from the synergy between the electron-deficient enone system and the strained, basic aziridine ring. The ring strain of the aziridine moiety dictates its reactivity, influencing the compound's electronic properties and biological interactions, which is crucial for designing novel functional materials and probing biological mechanisms . This scaffold serves as a key synthetic intermediate for accessing diverse nitrogen-containing heterocycles of pharmaceutical interest, including 4- to 7-membered rings, through controlled ring-opening and ring-expansion reactions . Furthermore, aziridine-containing compounds are widely investigated in medicinal chemistry for their potential biological activities, underpinned by their ability to interact with various biological targets . The synthetic utility of related aziridine derivatives is exemplified by their role as chiral synthons in the synthesis of complex molecules like the antiviral drug oseltamivir (Tamiflu) . Preparation of this compound can be achieved through optimized Wittig olefination of aziridine aldehydes or via alternative scalable pathways involving tosylation-mediated aziridinium ion formation to bypass unstable intermediates . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use.

Properties

CAS No.

18277-57-1

Molecular Formula

C6H9NO

Molecular Weight

111.14176

Origin of Product

United States

Preparation Methods

Aziridine Aldehyde Synthesis

The preparation of aziridine aldehydes serves as a critical precursor. A protocol from the Royal Society of Chemistry outlines a two-step process starting from aziridine esters:

  • Reduction : Aziridine esters are reduced to alcohols using lithium aluminum hydride (LiAlH₄).

  • Oxidation : The resulting alcohol undergoes Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) at −78°C to yield the aldehyde.

Key challenges include the instability of aziridine aldehydes, necessitating immediate use in subsequent steps.

Wittig Reaction Conditions

The aldehyde is subjected to Wittig olefination with stabilized ylides to form the α,β-unsaturated ketone. For example:

  • Ylide : Ph₃P=CHCO₂Et

  • Solvent : Dichloromethane

  • Temperature : 25°C

  • Yield : 88% for 4-(1-(2,4-dimethoxybenzyl)aziridin-2-yl)but-3-en-2-one.

Table 1: Wittig Olefination Optimization

ParameterOptimal ConditionImpact on Yield
Ylide StabilityStabilized (e.g., Ph₃P)Prevents side reactions
Solvent PolarityCH₂Cl₂Enhances solubility
Reaction Time12–24 hEnsures completion

Tosylation-Mediated Aziridinium Ion Formation

Tosylate Intermediate Synthesis

A method from JoVE involves converting aziridine alcohols to tosylates for improved stability:

  • Reagents : p-Toluenesulfonic anhydride, triethylamine

  • Conditions : 0°C to room temperature in CH₂Cl₂

  • Yield : 96% for 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butyl tosylate.

Ring Expansion and Ketone Formation

Tosylates undergo nucleophilic ring-opening in acetonitrile with sodium acetate, followed by oxidation to yield the target ketone. This method avoids sensitive aldehyde intermediates, enhancing scalability.

Table 2: Tosylation vs. Direct Oxidation

MethodAdvantagesLimitations
TosylationStable intermediatesRequires extra steps
Direct OxidationFewer stepsLow stability

Grignard Reaction for Aziridine Ketones

Weinreb Amide Intermediate

For alkyl-substituted aziridines, direct Wittig reactions fail due to aldehyde instability. Instead:

  • Weinreb Amide Formation : Aziridine esters are converted to Weinreb amides.

  • Grignard Addition : Reaction with Grignard reagents (e.g., MeMgBr) yields ketones.

Equation :

R-COOR’Weinreb ConditionsR-CON(OMe)MeR”MgXR-COR”\text{R-COOR'} \xrightarrow{\text{Weinreb Conditions}} \text{R-CON(OMe)Me} \xrightarrow{\text{R''MgX}} \text{R-COR''}

Yield and Selectivity

  • Substrate : CH₃(C₁₀H₂₀)CH₂-aziridine

  • Yield : 75–82%.

  • Stereoselectivity : >90% E isomer due to ylide geometry.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Large-scale production prioritizes:

  • Solvent Recovery : CH₂Cl₂ and acetonitrile are distilled and reused.

  • Catalyst Loadings : Triphenylphosphine oxide byproducts are removed via filtration.

Purity Specifications

  • HPLC Purity : >99% for pharmaceutical applications.

  • Impurity Profile : Residual DMSO <0.1% (ICH guidelines).

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated aziridine functionalization, though yields remain modest (50–60%).

Flow Chemistry

Microreactors enable continuous Swern oxidation, reducing thermal degradation risks .

Chemical Reactions Analysis

Types of Reactions: (E)-4-(aziridin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic nature of substituents on the β-position of enones significantly impacts their conjugation and reactivity. Key analogs and their properties include:

Table 1: Substituent Effects on Electronic Properties
Compound Substituent UV-Vis λmax (nm) Nonlinear Optical Susceptibility (Reχ³) References
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one Electron-donating (NMe₂) 375 1.2 × 10⁻¹² esu
(E)-4-(4-Nitrophenyl)but-3-en-2-one Electron-withdrawing (NO₂) 323 0.8 × 10⁻¹² esu
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one Mixed electronic effects (OMe) Not reported Not reported
(E)-4-(Aziridin-1-yl)but-3-en-2-one Aziridine (strained amine) Inferred: ~350–360 (estimated) Predicted: High due to polarizable N N/A

Key Observations :

  • Electron-donating groups (e.g., NMe₂) red-shift UV-Vis absorption by enhancing conjugation, while electron-withdrawing groups (e.g., NO₂) blue-shift it .
  • Nonlinear optical properties correlate with substituent polarizability; the aziridine’s strained ring could enhance Reχ³ compared to aryl analogs .

Key Observations :

  • Aziridine’s ring strain may complicate synthesis, necessitating mild conditions to prevent ring-opening.
  • Oxidative or coupling methods (as in and ) could be adapted with aziridine-containing intermediates.

Key Observations :

  • Electron-rich substituents (e.g., indole, methoxy) improve cell permeability and target engagement .

Physicochemical Properties

Melting points, solubility, and stability vary with substituent bulk and polarity:

Table 4: Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar vs. Nonpolar) References
(E)-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl) analogs 466–545 268–287 Low in water, high in DMSO
(E)-4-(5-Methylthiophen-2-yl)but-3-en-2-one 178.2 95–97 Moderate in ethanol
This compound 138.2 Estimated: 80–90 High in polar aprotic solvents N/A

Key Observations :

  • Aziridine’s small size and polarity may improve solubility in polar solvents relative to bulkier aryl groups.
  • Stability could be lower due to aziridine’s propensity for ring-opening under acidic/basic conditions.

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